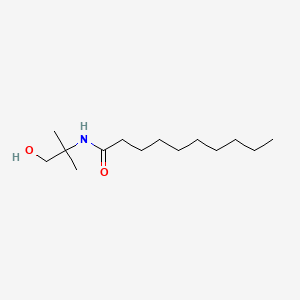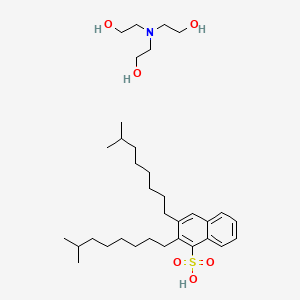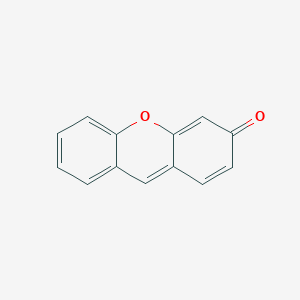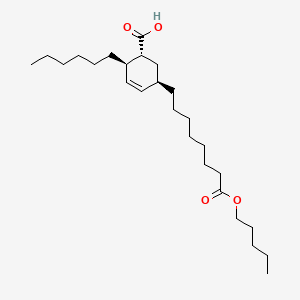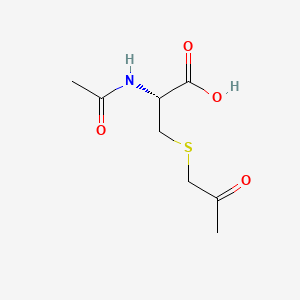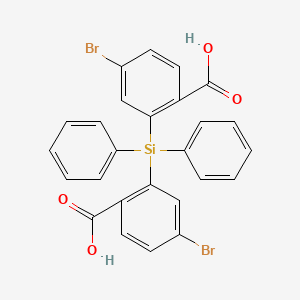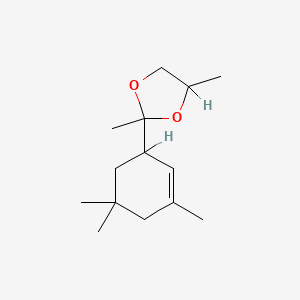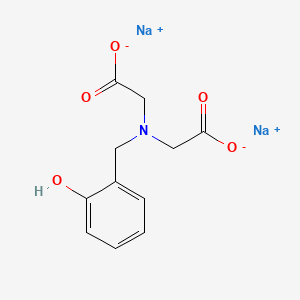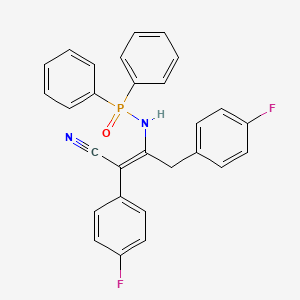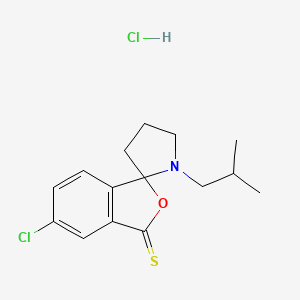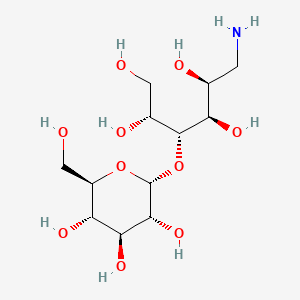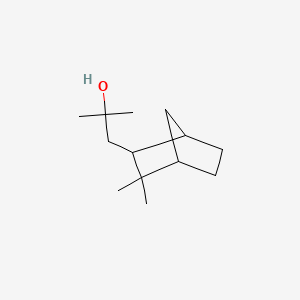
Spiro(2H-indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl-: is an organic photochromic compound. This compound is known for its ability to change color when exposed to ultraviolet (UV) light, making it valuable in various applications such as molecular electronics, optical switches, and smart colorants .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- typically involves the reaction of indoline derivatives with naphthol derivatives under specific conditions. One common method includes the use of 1,3,3-trimethyl-2-methyleneindoline and 1-nitroso-2-naphthol as starting materials . The reaction is usually carried out in the presence of a catalyst such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the spirooxazine structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar starting materials and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality .
化学反応の分析
Types of Reactions
Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the spirooxazine structure, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can lead to a range of substituted spirooxazine compounds .
科学的研究の応用
Chemistry
In chemistry, Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- is used as a photochromic dye in molecular electronics. Its ability to change color upon exposure to UV light makes it valuable for applications such as optical switches and recording media .
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in bioimaging and as a fluorescent marker. Its photochromic properties allow for the visualization of biological processes and the detection of specific biomolecules .
Industry
In the industrial sector, this compound is used in the production of smart colorants for applications such as decorative paints, light-controlling filters, and ophthalmic lenses. Its ability to change color in response to light makes it suitable for various innovative applications .
作用機序
The mechanism of action of Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- involves the reversible transformation between its spiro (closed) form and merocyanine (open) form upon exposure to UV light. This photochromic reaction is facilitated by the breaking and forming of chemical bonds within the molecule, leading to a change in its electronic structure and, consequently, its color .
類似化合物との比較
Similar Compounds
Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 1,3-dihydro-1,3,3-trimethyl-: This compound is similar in structure but lacks the additional ethyl and methyl groups present in the target compound.
Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 6’-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl-: This compound has a different substitution pattern on the indole ring.
Uniqueness
The uniqueness of Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- lies in its specific substitution pattern, which can influence its photochromic properties and reactivity. The presence of additional ethyl and methyl groups may enhance its stability and color-changing efficiency compared to similar compounds .
特性
CAS番号 |
107583-59-5 |
|---|---|
分子式 |
C25H26N2O |
分子量 |
370.5 g/mol |
IUPAC名 |
3'-ethyl-1',3',4',5'-tetramethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] |
InChI |
InChI=1S/C25H26N2O/c1-6-24(4)22-17(3)16(2)11-13-20(22)27(5)25(24)15-26-23-19-10-8-7-9-18(19)12-14-21(23)28-25/h7-15H,6H2,1-5H3 |
InChIキー |
ZMIRZIFNFIXFKW-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=C(C=CC(=C2C)C)N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



